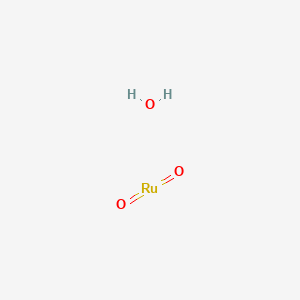

Ruthenium(IV)-oxidhydrat

Übersicht

Beschreibung

Ruthenium(IV) oxide hydrate, also known as ruthenium dioxide hydrate, is an inorganic compound with the chemical formula RuO₂·xH₂O. This compound is a dark purple, nearly black crystalline solid that is highly insoluble and thermally stable. It is widely recognized for its significant capacity to store charge in aqueous solutions, making it a valuable material in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Ruthenium(IV) oxide hydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions, including the Fischer-Tropsch process and the Haber-Bosch process.

Biology and Medicine: Ruthenium complexes, including ruthenium(IV) oxide hydrate, are being explored for their potential in tumor diagnosis and therapy.

Industry: It is extensively used for the coating of titanium anodes for the electrolytic production of chlorine and for the preparation of resistors or integrated circuits. .

Wirkmechanismus

Target of Action

Ruthenium(IV) oxide hydrate primarily targets the process of oxidation . It is used as a starting material for the preparation of ruthenium tetraoxide by oxidation . This compound is also used as an electrocatalyst for producing chlorine, chlorine oxides, and O2 .

Mode of Action

Ruthenium(IV) oxide hydrate interacts with its targets through a process known as catalysis . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process . In the case of oxidation reactions, Ruthenium(IV) oxide hydrate facilitates the transfer of electrons, thereby accelerating the reaction .

Biochemical Pathways

Ruthenium(IV) oxide hydrate affects the biochemical pathway of oxidation . Through its catalytic action, it influences the rate at which oxidation reactions occur. This can have downstream effects on various biochemical processes, including the production of chlorine and chlorine oxides .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ruthenium(IV) oxide hydrate is limited. It is known that ruthenium(iv) oxide hydrate is highly insoluble , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Ruthenium(IV) oxide hydrate’s action are primarily seen in its role as a catalyst. It facilitates the oxidation process, leading to the production of various compounds such as chlorine and chlorine oxides . Additionally, Ruthenium(IV) oxide hydrate has a great capacity to store charge when used in aqueous solutions .

Action Environment

The action, efficacy, and stability of Ruthenium(IV) oxide hydrate can be influenced by environmental factors. For instance, it is used for the coating of titanium anodes and for the preparation of resistors . Its performance as a catalyst can also be affected by the pH and temperature of the reaction environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ruthenium(IV) oxide hydrate is typically prepared through the oxidation of ruthenium trichloride. The process involves the following steps:

Oxidation of Ruthenium Trichloride: Ruthenium trichloride is oxidized to form ruthenium dioxide.

Chemical Vapor Transport: Nearly stoichiometric single crystals of ruthenium dioxide can be obtained by chemical vapor transport using oxygen as the transport agent: [ \text{RuO}_2 + \text{O}_2 \leftrightarrow \text{RuO}_4 ]

Chemical Vapor Deposition: Films of ruthenium dioxide can be prepared by chemical vapor deposition from volatile ruthenium compounds.

Industrial Production Methods: In industrial settings, ruthenium(IV) oxide hydrate can be produced through electroplating from a solution of ruthenium trichloride. Additionally, electrostatically stabilized hydrosols of pristine ruthenium dioxide hydrate can be prepared by exploiting the autocatalytic reduction of ruthenium tetroxide in aqueous solution. This method allows for the control of particle populations to comprise substantially monodisperse, uniform spheres with diameters ranging from 40 nm to 160 nm .

Analyse Chemischer Reaktionen

Types of Reactions: Ruthenium(IV) oxide hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form ruthenium tetroxide.

Reduction: It can be reduced to form lower oxidation states of ruthenium.

Substitution: It can participate in substitution reactions with other compounds.

Common Reagents and Conditions:

Oxidizing Agents: Ruthenium(IV) oxide hydrate can be oxidized using agents such as sodium metaperiodate.

Reducing Agents: It can be reduced using agents like hydrogen or carbon monoxide.

Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed

Major Products:

Ruthenium Tetroxide: Formed through oxidation.

Lower Oxidation States of Ruthenium: Formed through reduction reactions.

Vergleich Mit ähnlichen Verbindungen

Ruthenium(IV) oxide hydrate is unique compared to other similar compounds due to its high charge transfer capability and stability in aqueous solutions. Similar compounds include:

Osmium(IV) oxide: Similar in structure and properties but less commonly used.

Iridium(IV) oxide: Known for its catalytic properties but differs in its applications.

Platinum(IV) oxide: Used in different catalytic processes but has different electrochemical properties .

Ruthenium(IV) oxide hydrate stands out due to its versatility and effectiveness in a wide range of applications, from industrial processes to advanced scientific research.

Eigenschaften

IUPAC Name |

dioxoruthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2O.Ru/h1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEKTVAHFDQHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Ru]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583444 | |

| Record name | Dioxoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32740-79-7 | |

| Record name | Dioxoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium(IV) oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)